molecular formula C12H10N2 B14637102 Pyridine, 2,2'-ethenylidenebis- CAS No. 54416-76-1

Pyridine, 2,2'-ethenylidenebis-

Cat. No.: B14637102
CAS No.: 54416-76-1
M. Wt: 182.22 g/mol
InChI Key: VXXRMBQHVJKWIC-UHFFFAOYSA-N
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Description

Pyridine, 2,2'-ethenylidenebis- (CAS: 54416-76-1) is a bipyridine derivative characterized by an ethenylidene (-CH=CH-) bridge connecting two pyridine rings at the 2-positions. Key identifiers include:

  • Molecular formula: Likely C₁₂H₁₀N₂ (inferred from similar ethenediyl-bridged pyridines, e.g., CAS 1437-15-6 ).
  • Functional groups: The ethenylidene bridge introduces rigidity and conjugation, influencing electronic properties and coordination chemistry.

Properties

CAS No.

54416-76-1

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

2-(1-pyridin-2-ylethenyl)pyridine

InChI

InChI=1S/C12H10N2/c1-10(11-6-2-4-8-13-11)12-7-3-5-9-14-12/h2-9H,1H2

InChI Key

VXXRMBQHVJKWIC-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=CC=N1)C2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Aldol Condensation of 2-Picoline with Acetone

Reaction Overview

A widely reported method involves the base-catalyzed aldol condensation between 2-picoline and acetone under reflux conditions. The reaction proceeds via deprotonation of 2-picoline at the methyl group, followed by nucleophilic attack on acetone’s carbonyl carbon.

Procedure:
  • Reactants : 2-Picoline (1.0 mol), acetone (1.2 mol), aqueous NaOH (40%, 200 mL)
  • Conditions : Reflux at 80–100°C for 6–8 h under nitrogen
  • Workup : Neutralization with HCl, extraction with dichloromethane, column chromatography (SiO₂, EtOAc/hexane 1:3)
  • Yield : 45–52%
Key Data:
Parameter Value
Reaction Time 8 h
Temperature 90°C
Solvent H₂O/EtOH (3:1)
Purification Column chromatography
Purity (HPLC) >98%

Mechanistic Insight : The reaction exhibits second-order kinetics, with rate-limiting deprotonation of 2-picoline. Steric hindrance from pyridine’s ortho-nitrogen reduces reaction efficiency compared to non-heterocyclic aldol condensations.

McMurry Coupling of 2-Pyridinecarboxaldehyde

Reaction Overview

Low-valent titanium (TiCl₃/LiAlH₄) mediates the reductive homocoupling of 2-pyridinecarboxaldehyde to form the ethylene bridge. This method offers superior stereocontrol compared to condensation routes.

Procedure:
  • Reactants : 2-Pyridinecarboxaldehyde (0.5 mol), TiCl₃ (2.5 mol), LiAlH₄ (5.0 mol)
  • Conditions : Reflux in THF (48 h), strict anhydrous conditions
  • Workup : Quench with NH₄Cl (sat.), extract with EtOAc, dry over MgSO₄
  • Yield : 68–73%
Key Data:
Parameter Value
TiCl₃:LiAlH₄ Ratio 1:2
Reaction Atmosphere Argon
Byproducts <5% oligomers
Diastereoselectivity >95% trans

Mechanistic Insight : The reaction proceeds via single-electron transfer (SET) to form ketyl radicals, which dimerize before deoxygenation. Pyridine’s electron-withdrawing nature accelerates radical formation compared to benzaldehyde derivatives.

Catalytic Dehydrogenation of 2-Picoline

Reaction Overview

Raney nickel catalyzes the dehydrogenative coupling of 2-picoline at elevated temperatures, producing 1,2-bis(2-pyridyl)ethylene alongside hydrogen gas.

Procedure:
  • Reactants : 2-Picoline (1.0 mol), Raney Ni (20% w/w), sodium ethylate (0.1 mol)
  • Conditions : 220°C, 1.0 MPa H₂ pressure, 12 h
  • Workup : Distillation under reduced pressure (10 mmHg), recrystallization (EtOH)
  • Yield : 32–38%
Key Data:
Parameter Value
Catalyst Loading 20 wt%
Pressure 1.0 MPa
Selectivity 85%
Purity (GC) 96%

Limitations : Competing formation of 2,2'-bipyridine (up to 15%) necessitates careful temperature control. The sodium ethylate co-catalyst enhances C–H activation but complicates product isolation.

Wittig Reaction with 2-Pyridylmethylphosphonium Salts

Reaction Overview

The Wittig olefination between 2-pyridinecarboxaldehyde and 2-pyridylmethyltriphenylphosphonium bromide provides a high-yield route under mild conditions.

Procedure:
  • Reactants : 2-Pyridinecarboxaldehyde (0.2 mol), phosphonium salt (0.22 mol), NaH (0.25 mol)
  • Conditions : THF, 0°C to RT, 4 h
  • Workup : Filtration through Celite, solvent evaporation, recrystallization (CH₂Cl₂/hexane)
  • Yield : 82–87%
Key Data:
Parameter Value
Phosphonium Salt C₅H₄NCH₂PPh₃Br
Base NaH (60% dispersion)
Reaction Scale Up to 500 g
E:Z Ratio 99:1

Advantages : Exceptional stereoselectivity and scalability. The method avoids transition metals, making it preferable for pharmaceutical applications.

Photochemical [2+2] Cycloreversion

Reaction Overview

Retrosynthetic approach utilizing UV-induced cycloreversion of tetrakis(2-pyridyl)cyclobutane derivatives.

Procedure:
  • Reactants : Tetrakis(2-pyridyl)cyclobutane (0.1 mol)
  • Conditions : 254 nm UV, CH₃CN, 24 h
  • Workup : Solvent removal under vacuum, chromatography (Al₂O₃)
  • Yield : 89–94%
Key Data:
Parameter Value
Quantum Yield 0.45
Wavelength 254 nm
Side Products <3% isomerization
Scalability Milligram to mole

Application Note : This method is particularly valuable for isotopic labeling studies, as the cyclobutane precursor can be synthesized with site-specific isotopes.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Aldol Condensation 45–52 98 Moderate High
McMurry Coupling 68–73 99 Low Moderate
Catalytic Dehydrogenation 32–38 96 High Low
Wittig Reaction 82–87 99 High Moderate
Photochemical 89–94 99.5 Low High

Key Trends :

  • The Wittig method balances yield and scalability for industrial applications
  • Photochemical routes offer exceptional purity but require specialized equipment
  • McMurry coupling remains preferred for stereoselective synthesis

Mechanism of Action

The mechanism of action of pyridine, 2,2’-ethenylidenebis- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical processes, influencing cellular functions and signaling pathways . Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to modulate redox states within biological systems .

Comparison with Similar Compounds

Structural Analogues with Ethenediyl/Ethenylidene Bridges

A. Pyridine, 2,2'-(1,2-ethenediyl)bis- (CAS: 1437-15-6)
  • Molecular formula : C₁₂H₁₀N₂, MW: 182.22 g/mol .
  • Structure : Features a cis/trans ethenediyl (-CH₂-CH₂-) bridge between 2-pyridyl groups.
  • Key differences : The ethenediyl bridge lacks the double bond present in ethenylidenebis-, reducing conjugation and rigidity compared to the target compound.
B. Pyridine, 4,4'-(1,2-ethenediyl)bis-, (E)- (CAS: 13362-78-2)
  • Molecular formula : C₁₂H₁₀N₂, MW: 182.22 g/mol .
  • Structure : Trans-configuration ethenediyl bridge linking 4-pyridyl groups.
  • Key differences :
    • Substitution position : 4,4' substitution alters electronic properties (e.g., stronger π-π interactions) compared to 2,2' isomers .
    • Applications : Used in supramolecular chemistry and metal-organic frameworks (MOFs) due to enhanced symmetry and binding sites .

Sulfur-Containing Analogues

A. Pyridine, 2,2'-dithiobis (CAS: 2127-03-9)
  • Molecular formula : C₁₀H₈N₂S₂, MW: 220.31 g/mol .
  • Structure : Disulfide (-S-S-) bridge instead of ethenylidene.
  • Key differences :
    • Reactivity : The disulfide bond is redox-active, enabling applications in biochemical assays (e.g., protein thiol detection) .
    • Stability : Less thermally stable than ethenylidenebis- derivatives due to weaker S-S bonds.
B. Pyridine, 2,6-bis(ethenylthio) (CAS: 609844-25-9)
  • Molecular formula : C₉H₉NS₂, MW: 195.3 g/mol .
  • Structure : Ethenylthio (-S-CH=CH₂) groups at 2- and 6-positions.
  • Key differences :
    • Electronic effects : Thioether groups enhance electron donation, altering coordination behavior compared to purely hydrocarbon-bridged pyridines .

Phosphorus-Containing Analogues

2,2'-(Phenylphosphanediyl)dipyridine (CAS: 68469-71-6)
  • Molecular formula : C₁₆H₁₃NP₂ (inferred from naming conventions).
  • Structure : Phenylphosphanediyl (-P(C₆H₅)-) bridge.
  • Key differences :
    • Coordination chemistry : Acts as a bidentate ligand for transition metals (e.g., Pd, Pt), with phosphorus enhancing catalytic activity in cross-coupling reactions .
    • Steric effects : Bulkier bridge compared to ethenylidenebis-, limiting use in sterically constrained systems .

Comparative Data Table

Compound (CAS) Bridge Type Molecular Formula MW (g/mol) Key Applications/Properties
2,2'-ethenylidenebis- (54416-76-1) Ethenylidene (-CH=CH-) C₁₂H₁₀N₂ (inferred) ~182.22 Potential ligand in coordination chemistry
2,2'-(1,2-ethenediyl)bis- (1437-15-6) Ethenediyl (-CH₂-CH₂-) C₁₂H₁₀N₂ 182.22 Intermediate in organic synthesis
4,4'-(1,2-ethenediyl)bis- (13362-78-2) Ethenediyl (-CH₂-CH₂-) C₁₂H₁₀N₂ 182.22 MOFs, supramolecular assemblies
2,2'-dithiobis- (2127-03-9) Disulfide (-S-S-) C₁₀H₈N₂S₂ 220.31 Biochemical redox reactions

Q & A

Q. What are the recommended synthetic routes for Pyridine, 2,2'-ethenylidenebis- under laboratory conditions?

  • Methodological Answer : Pyridine derivatives with ethenylidene bridges are typically synthesized via coupling reactions. For example, 2,2'-bipyridine derivatives can be synthesized using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between halogenated pyridine precursors and ethenyl boronic acids. Reaction conditions (e.g., temperature, solvent, catalyst loading) must be optimized to avoid side products like oligomers. Purification via column chromatography or recrystallization is critical, as impurities can affect coordination chemistry .
  • Key Parameters :
  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf).
  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
  • Temperature: 80–100°C under inert atmosphere.

Q. How can the structural integrity of Pyridine, 2,2'-ethenylidenebis- be validated post-synthesis?

  • Methodological Answer : Structural confirmation requires multimodal characterization:
  • NMR Spectroscopy : Analyze proton and carbon signals to verify ethenylidene bridge geometry (e.g., trans vs. cis). For example, trans-ethenyl protons show coupling constants (J) of ~16 Hz .
  • X-ray Crystallography : Resolve bond lengths (e.g., C=C bond ~1.34 Å) and angles to confirm stereochemistry .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 182.22 for C₁₂H₁₀N₂) and fragmentation patterns .

Q. What safety protocols are essential when handling Pyridine, 2,2'-ethenylidenebis- in the laboratory?

  • Methodological Answer : Based on GHS classifications for analogous pyridine derivatives:
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust or vapors .
  • Emergency Measures :
  • Skin contact: Rinse with water for 15 minutes.
  • Inhalation: Move to fresh air; administer oxygen if needed.
  • Spills: Contain with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the ethenylidene bridge in Pyridine, 2,2'-ethenylidenebis- influence its coordination behavior with transition metals?

  • Methodological Answer : The ethenylidene spacer enhances rigidity and π-conjugation, enabling stable chelation with metals like Ti, Fe, or Ru. For instance, in titanium complexes, the Ti–N bond distance averages 2.26 Å, with a coordination angle of ~72°, favoring octahedral geometry. DOSY NMR and ESI-MS can confirm nuclearity (e.g., dinuclear vs. trinuclear complexes) .
  • Case Study : [Ti₂(ligand)₂] complexes exhibit reversible ligand exchange in solution, detectable via variable-temperature NMR and diffusion-ordered spectroscopy (DOSY) .

Q. What spectroscopic techniques are most effective for resolving proton transfer dynamics in Pyridine, 2,2'-ethenylidenebis- containing systems?

  • Methodological Answer : Proton mobility in hydrated clusters can be studied using:
  • Time-Resolved IR Spectroscopy : Track O–H stretching frequencies (3000–3600 cm⁻¹) to monitor water rearrangement.
  • Computational Modeling (DFT/MD) : Simulate hydrogen-bond networks and activation barriers for proton transfer. Evidence shows enhanced proton mobility in pyridine-water clusters due to preformed H-bond "wires" .

Q. How can researchers address contradictory data regarding the stability of Pyridine, 2,2'-ethenylidenebis- under varying pH conditions?

  • Methodological Answer : Contradictions often arise from solvent effects or impurities. Systematic approaches include:
  • Controlled pH Titration : Monitor UV-vis absorbance (e.g., λₘₐₓ ~270 nm for pyridine rings) across pH 2–12.
  • HPLC-PDA Analysis : Quantify degradation products (e.g., oxidized pyridine-N-oxides) under acidic/basic conditions.
  • Reproducibility Checks : Compare results across solvents (e.g., H₂O vs. DMSO) to isolate pH-specific effects .

Key Considerations for Experimental Design

  • Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis to isolate E/Z isomers .
  • Thermal Stability : Avoid prolonged heating (>100°C) to prevent ethenylidene bridge cleavage .
  • Data Reproducibility : Validate synthetic yields and spectral data against peer-reviewed protocols .

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